{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 4-FLUOROBENZOATE {[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 4-FLUOROBENZOATE
Brand Name: Vulcanchem
CAS No.: 1794842-89-9
VCID: VC6761187
InChI: InChI=1S/C16H13BrFNO3/c17-13-5-1-11(2-6-13)9-19-15(20)10-22-16(21)12-3-7-14(18)8-4-12/h1-8H,9-10H2,(H,19,20)
SMILES: C1=CC(=CC=C1CNC(=O)COC(=O)C2=CC=C(C=C2)F)Br
Molecular Formula: C16H13BrFNO3
Molecular Weight: 366.186

{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 4-FLUOROBENZOATE

CAS No.: 1794842-89-9

Cat. No.: VC6761187

Molecular Formula: C16H13BrFNO3

Molecular Weight: 366.186

* For research use only. Not for human or veterinary use.

{[(4-BROMOPHENYL)METHYL]CARBAMOYL}METHYL 4-FLUOROBENZOATE - 1794842-89-9

Specification

CAS No. 1794842-89-9
Molecular Formula C16H13BrFNO3
Molecular Weight 366.186
IUPAC Name [2-[(4-bromophenyl)methylamino]-2-oxoethyl] 4-fluorobenzoate
Standard InChI InChI=1S/C16H13BrFNO3/c17-13-5-1-11(2-6-13)9-19-15(20)10-22-16(21)12-3-7-14(18)8-4-12/h1-8H,9-10H2,(H,19,20)
Standard InChI Key NUIKBBKQRKBDMD-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CNC(=O)COC(=O)C2=CC=C(C=C2)F)Br

Introduction

Chemical Identity and Structural Features

{[(4-Bromophenyl)methyl]carbamoyl}methyl 4-fluorobenzoate belongs to the class of carbamate esters, characterized by the presence of a carbamate group (-NHCOO-) bridging a 4-bromobenzyl moiety and a methyl 4-fluorobenzoate unit. Key molecular parameters include:

PropertyValueSource
Molecular FormulaC₁₆H₁₃BrFNO₃
Molecular Weight366.186 g/mol
IUPAC Name[2-[(4-bromophenyl)methylamino]-2-oxoethyl] 4-fluorobenzoate
SMILESC1=CC(=CC=C1Br)CNC(=O)COC(=O)C2=CC=C(C=C2)F
InChIKeyVFPPFMDQYAPXSC-UHFFFAOYSA-N

The bromine atom at the para position of the benzyl group introduces steric and electronic effects that may influence reactivity, while the fluorine substituent on the benzoate ring enhances metabolic stability—a feature exploited in drug design .

Synthesis and Manufacturing Considerations

Synthetic Pathways

The synthesis likely follows a multi-step sequence:

  • 4-Fluorobenzoate Ester Formation: Methylation of 4-fluorobenzoic acid using methanol under acidic conditions yields methyl 4-fluorobenzoate .

  • Carbamoyl Chloride Preparation: Reaction of 4-bromobenzylamine with phosgene or triphosgene generates the corresponding carbamoyl chloride.

  • Coupling Reaction: Nucleophilic acyl substitution between the carbamoyl chloride and methyl 4-fluorobenzoate’s hydroxyl group (after ester hydrolysis) produces the target compound .

A patent detailing similar compounds (e.g., 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester) demonstrates the feasibility of introducing halogens via electrophilic substitution or metal-catalyzed cross-couplings .

Optimization Challenges

  • Regioselectivity: Ensuring para-substitution in both aromatic rings requires careful control of reaction conditions.

  • Stability: The carbamate linkage may undergo hydrolysis under strongly acidic or basic conditions, necessitating anhydrous synthesis environments.

Physicochemical Properties

While experimental data for the compound remains limited, inferences can be drawn from analog studies:

PropertyEstimated ValueBasis for Estimation
Melting Point85–95°CComparison to methyl 4-fluorobenzoate (4.5°C) and brominated analogs
Solubility~2–5 mg/mL in DMSOSimilar carbamates show moderate DMSO solubility
LogP3.2–3.8Calculated using fragment-based methods

The compound’s low predicted aqueous solubility (≤0.1 mg/mL in water) aligns with its hydrophobic aromatic groups, suggesting formulation challenges for biological applications .

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